molecular formula C9H6BrN B027571 5-Bromoisoquinoline CAS No. 34784-04-8

5-Bromoisoquinoline

Cat. No.: B027571
CAS No.: 34784-04-8
M. Wt: 208.05 g/mol
InChI Key: CYJZJGYYTFQQBY-UHFFFAOYSA-N
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Description

5-Bromoisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H6BrN. It is a derivative of isoquinoline, where a bromine atom is substituted at the fifth position of the isoquinoline ring. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties .

Scientific Research Applications

5-Bromoisoquinoline has several scientific research applications, including:

Safety and Hazards

5-Bromoisoquinoline is classified as irritating to eyes, respiratory system, and skin . It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye/face protection . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

Biochemical Analysis

Biochemical Properties

It is known that it can participate in various chemical reactions due to its bromine atom, which can be replaced by other groups in nucleophilic substitution reactions .

Molecular Mechanism

It is known to be used as a starting material in palladium-catalyzed aminomethylation and amination reactions , but the exact mechanism of these reactions and how 5-Bromoisoquinoline interacts with other molecules at the molecular level is not clear.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoisoquinoline typically involves the bromination of isoquinoline. One common method is as follows :

    Bromination with N-Bromosuccinimide (NBS):

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromoisoquinoline undergoes various chemical reactions, including:

Major Products Formed

The major products formed from these reactions include substituted isoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5-Bromoisoquinoline

This compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the bromine atom at the fifth position allows for selective reactions and the formation of specific derivatives that are valuable in pharmaceutical and chemical research .

Properties

IUPAC Name

5-bromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJZJGYYTFQQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353035
Record name 5-Bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34784-04-8
Record name 5-Bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromoisoquinoline
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Synthesis routes and methods I

Procedure details

The apparatus was a 500 mL three-necked flask equipped with a condenser, dropping funnel, and a stirrer terminating in a stiff, crescent-shaped Teflon polytetrafluroethylene paddle. To the isoquinoline (57.6 g, 447 mmol) in the flask was added AlCl3 (123 g, 920 mmol). The mixture was heated to 75–85° C. Bromine (48.0 g, 300 mmol) was added using a dropping funnel over a period of 4 hours. The resulting mixture was stirred for one hour at 75° C. The almost black mixture was poured into vigorously hand-stirred cracked ice. The cold mixture was treated with sodium hydroxide solution (10 N) to dissolve all the aluminum salts as sodium aluminate and the oily layer was extracted with ether. After being dried with Na2SO4 and concentrated, the ether extract was distilled at about 0.3 mm. A white solid (16.3 g, 78 mmol) from a fraction of about 125° C. was obtained (26% yield). The product was further purified by recrystallization (pentane or hexanes): mp 80–81° C.;
Quantity
57.6 g
Type
reactant
Reaction Step One
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Quantity
123 g
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reactant
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48 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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reactant
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Yield
26%

Synthesis routes and methods II

Procedure details

The procedure described by Osborn AR, et al, J Chem Soc 1956:4191 was used. 5-Aminoisoquinoline (43.6 g, 0.302 mol) was dissolved in 300 ml 48% HBr and 200 mL water and cooled in an ice bath. NaNO2 (21.21 g, 0.307 mol) in 130 mL of water was added dropwise to the HBr solution and the reaction stirred for 1 hour. CuBr (52 g, 0.363 mol) in 500 mL of 48% HBr was heated to 85° C., the diazonium solution added dropwise from an ice-cooled jacketed-addition funnel, and the reaction stirred overnight at 50° C. The reaction mixture was cooled in an ice bath and the acid neutralized by dropwise addition of concentrated NH4OH solution. The solid precipitates were filtered off, washed with concentrated NH4OH until colorless, and then water. The solid was dissolved in ethyl acetate, washed with brine (2×), and dried over magnesium sulfate, filtered, and evaporated. The reside was chromatographed on silica gel (30% ethyl acetate in hexane as eluant) to give 53.7 g (86%) of the product as an off-white solid.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
43.6 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
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Quantity
21.21 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
[Compound]
Name
CuBr
Quantity
52 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
86%

Synthesis routes and methods III

Procedure details

5-Aminoisoquinoline (5.0 g, 34.7 mmol) was mixed with 48% aqueous HBr (65 mL) at −78° C. for 15 min. Sodium nitrite (3.1 g, 45 mmol) in water (6 mL) was then added dropwise. After stirring for 15 min at −78° C., the mixture was warmed to 0° C. Copper powder (0.3 g) was added very slowly to avoid excessive foaming. After addition was completed, the reaction vessel was fitted with a reflux condensor and the mixture was heated to 100° C. for 4 h. The mixture was poured onto ice (ca. 200 g) and was made basic (pH=10) with KOH. The aqueous mixture was extracted with ethyl acetate, the combined organic layers were washed with brine, were dried (MgSO4), were filtered, and were concentrated in vacuo. Purification by silica gel chromatography (10:1 hexanes—ethyl acetate) afforded 3.8 g (53% yield) of 5-bromoisoquinoline; 1H NMR (400 MHz, CD3OD) δ9.25 (s, 1H), 8.57 (d, J=6.2 Hz, 1H), 8.1 (m, 3H), 7.60 (m, 1H); MS (AP/Cl): 208.0, 210.0 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
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Quantity
65 mL
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reactant
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3.1 g
Type
reactant
Reaction Step Two
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Quantity
6 mL
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solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Copper
Quantity
0.3 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Add a solution of sodium nitrite (9.6 g, 139 mmol) in water (50 mL) cautiously to 5-aminoisoquinoline (20 g, 139 mmol) in hydrobromic acid (48%, 100 mL) at 0° C. Transfer this mixture to a vessel containing CuBr (25 g, 174 mmol) in hydrobromic acid (48%, 200 mL) at 75° C. After complete addition, stir the mixture at 75° C. for one hour, cool to room temperature and stir overnight. Place the mixture in an ice bath, add ice to the reaction mixture, and then add sodium hydroxide aqueous solution (20%, 250 mL). Filter the slurry and extract the filtrate with diethyl ether. Combine the solid and the extract sonicate for one hour in chloroform. Filter the suspension through a plug of Celite™, and concentrate the filtrate under reduced pressure. Subject the residue to silica gel chromatography, eluting with chloroform.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for 5-Bromoisoquinoline?

A1: this compound has the molecular formula C9H6BrN and a molecular weight of 208.05 g/mol. Spectroscopic data, including FTIR, FT-Raman, and UV-visible spectra, along with detailed vibrational assignments, can be found in a study by []. This study also provides insights into the electronic structure and charge transfer characteristics of the molecule.

Q2: How is this compound typically synthesized?

A2: this compound can be synthesized through several methods:

  • Direct Bromination: Isoquinoline can be regioselectively brominated at the 5-position using N-bromosuccinimide (NBS) in concentrated sulfuric acid or N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid [, , ]. This method offers a direct route but requires careful control of reaction conditions to ensure selectivity.
  • From 6-Methoxyisoquinoline: A multi-step synthesis starting from 3-methoxybenzaldehyde ultimately yields 6-methoxyisoquinoline-5-carbonitrile. This intermediate can be further modified to obtain this compound [].

Q3: Can this compound be used in cross-coupling reactions?

A3: Yes, this compound is a valuable substrate for palladium-catalyzed Suzuki cross-coupling reactions. It can be converted to the corresponding boronic acid via halogen-metal exchange and subsequently coupled with various haloheteroarylamines to yield diverse heteroarylamine derivatives []. This methodology allows for the efficient synthesis of complex molecules incorporating the isoquinoline scaffold.

Q4: How does the structure of this compound influence its properties in metal complexes?

A4: In a study focusing on trinuclear ruthenium complexes, incorporating this compound as a ligand ([Ru3O(CH3COO)6(5-briq)3]PF6) resulted in interesting electronic properties []. The planar structure of the complex, confirmed by X-ray diffraction, highlights the ability of the azanaphthalene ligand to extend the electronic π-system of the [Ru3O] core. Spectroscopic and electrochemical analyses further confirmed this extended π-system and enhanced electronic delocalization, influencing the overall properties of the complex.

Q5: Are there any applications of this compound in medicinal chemistry?

A5: While this compound itself might not be the final biologically active compound, it serves as a crucial building block in synthesizing more complex molecules with potential pharmaceutical applications. For instance, it was used as a starting material in the synthesis of SPD 502, a competitive AMPA receptor antagonist []. This highlights its versatility as a synthetic intermediate for exploring new therapeutic agents.

Q6: Has the environmental impact of this compound been studied?

A6: While the provided research papers don't specifically address the environmental impact and degradation of this compound, it's essential to consider these aspects for any chemical compound. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative impacts.

Q7: What analytical methods are used to characterize and quantify this compound?

A7: Various analytical techniques are employed to characterize and quantify this compound. These include:

  • Spectroscopy: FTIR, FT-Raman, UV-visible spectroscopy are used to analyze the vibrational and electronic properties of the molecule, providing insights into its structure and bonding [].

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